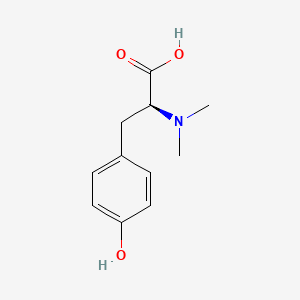

(2S)-2-(Dimethylamino)-3-(4-Hydroxyphenyl)propansäure

Übersicht

Beschreibung

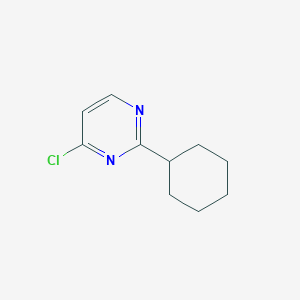

(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid is an organic compound with a complex structure that includes a dimethylamino group, a hydroxyphenyl group, and a propanoic acid backbone

Wissenschaftliche Forschungsanwendungen

(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

Target of Action

The primary target of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as dimethyltyrosine, is the reactive oxygen species (ROS) present in the mitochondria . The compound is known to interact with these ROS, which play a crucial role in various cellular processes and are implicated in several diseases when their levels become imbalanced .

Mode of Action

Dimethyltyrosine acts as an antioxidant, scavenging ROS in the mitochondria . It is part of a class of compounds known as Szeto-Schiller (SS) peptides, which have a structural motif that alternates between aromatic residues and basic amino acids . The antioxidant action of these peptides, including dimethyltyrosine, can be attributed to their ability to reduce mitochondrial ROS . This reduction in ROS inhibits mitochondrial permeability transition and the release of cytochrome c, thereby preventing oxidant-induced cell death .

Biochemical Pathways

The tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . Dimethyltyrosine, being a derivative of tyrosine, is likely involved in similar biochemical pathways.

Result of Action

The primary result of the action of dimethyltyrosine is the prevention of oxidant-induced cell death . By reducing mitochondrial ROS, these peptides inhibit mitochondrial permeability transition and cytochrome c release . This action has potential therapeutic implications, particularly in conditions characterized by oxidative stress.

Action Environment

The action of dimethyltyrosine is influenced by the cellular environment, particularly the presence of ROS. Environmental stressors that increase ROS production could potentially enhance the antioxidant action of dimethyltyrosine . .

Biochemische Analyse

Biochemical Properties

(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can significantly impact metabolic processes .

Cellular Effects

The effects of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, which in turn affects various biochemical pathways. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, its interaction with cytochrome P450 enzymes can affect the metabolism of other substances, leading to changes in the overall metabolic profile of cells . These interactions highlight the compound’s potential impact on metabolic regulation.

Transport and Distribution

The transport and distribution of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity . Understanding its subcellular distribution is essential for elucidating its mechanism of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the hydroxyphenyl intermediate:

Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions where a dimethylamine is introduced to the intermediate.

Formation of the propanoic acid backbone: This step involves the formation of the propanoic acid structure through various organic reactions such as aldol condensation or Michael addition.

Industrial Production Methods

In industrial settings, the production of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: Both the dimethylamino and hydroxy groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the formation of an alcohol.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

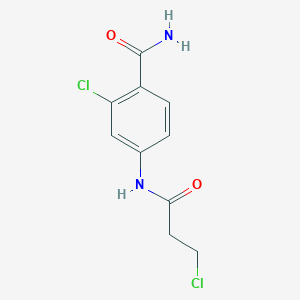

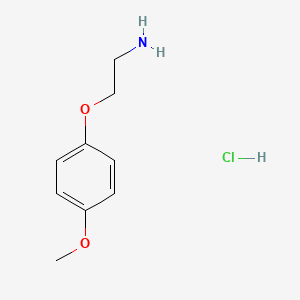

(2S)-2-(dimethylamino)-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxy group.

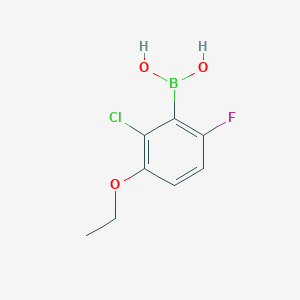

(2S)-2-(dimethylamino)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of a hydroxy group.

Uniqueness

The presence of the hydroxy group in (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid makes it unique compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Eigenschaften

IUPAC Name |

2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJGAKCAAJOICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929505 | |

| Record name | N,N-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17350-74-2, 13664-49-8 | |

| Record name | NSC45512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DMT interact with opioid receptors?

A1: DMT is a crucial component of many opioid peptides and peptidomimetics. Its incorporation, often at the N-terminus, influences the molecule's interaction with opioid receptors (mu, delta, kappa). The two methyl groups on the aromatic ring of DMT introduce steric constraints, affecting the molecule's conformation and thus its binding affinity and selectivity for different opioid receptor subtypes [, , , , , ].

Q2: Does DMT itself have opioid activity?

A2: DMT is not known to possess intrinsic opioid activity. Its role is primarily to modify the pharmacological properties of the opioid peptides it is incorporated into. [, , , ]

Q3: What are the downstream effects of DMT-containing opioid peptides binding to opioid receptors?

A3: DMT-containing peptides, depending on their structure and the receptor subtype they target, can elicit various downstream effects like:

- Analgesia: Activation of mu opioid receptors primarily contributes to pain relief. [, , , ]

- Modulation of neurotransmitter release: Opioid receptors regulate the release of neurotransmitters like dopamine, serotonin, and norepinephrine, impacting mood, reward, and other physiological processes. [, ]

- Respiratory depression: A well-known side effect of some opioids, particularly those with strong mu receptor agonism. []

Q4: What is the molecular formula and weight of DMT?

A4: DMT has the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol.

Q5: Is there spectroscopic data available for DMT?

A5: While the provided articles focus on the pharmacological aspects of DMT-containing peptides, they do not delve into the detailed spectroscopic characterization of DMT itself.

Q6: How does the incorporation of DMT into opioid peptides affect their potency?

A6: Incorporating DMT often increases the potency of opioid peptides, particularly at the mu receptor. This is evident in peptides like [Dmt1]DALDA, which exhibits significantly higher potency than its Tyr1 counterpart. [, ]

Q7: Does the stereochemistry of DMT influence its effects on opioid peptide activity?

A7: Yes, the stereochemistry of DMT plays a crucial role. Studies using different isomers of DMT-substituted deltorphin and enkephalin analogs have shown significant variations in their antinociceptive potency and receptor selectivity. This highlights the importance of specific spatial arrangements for optimal receptor interactions. [, , ]

Q8: Can DMT be used to modulate the selectivity of opioid peptides towards different opioid receptor subtypes?

A8: Yes, studies show that incorporating DMT can shift the receptor subtype selectivity. For example, while DPDPE is primarily a δ1 agonist, the introduction of DMT in [TMT1]DPDPE analogs increased their affinity for μ receptors. Similarly, DMT-Tic peptides display varying levels of selectivity towards mu, delta, and kappa receptors depending on the specific modifications. [, , ]

Q9: Are there formulation strategies to improve the stability, solubility, or bioavailability of DMT-containing peptides?

A9: Yes, several strategies have been explored to improve the drug-like properties of DMT-containing peptides:

- Glycosylation: Adding sugar moieties to the peptide can enhance stability and potentially improve bioavailability by facilitating transport across biological barriers. []

- Lipophilic modifications: Adding lipophilic groups, like 2-aminodecanoic acid, can enhance membrane permeability and improve metabolic stability, as seen with lipo-endomorphin-1 derivatives. []

- Cyclization: Creating cyclic peptides can increase resistance to enzymatic degradation and potentially improve their bioavailability and duration of action. [, ]

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of DMT-containing peptides?

A10: The PK/PD properties depend on the specific peptide sequence and modifications. For example, [Dmt1]DALDA demonstrates an ability to cross the blood-brain barrier, leading to potent centrally mediated analgesia following systemic administration. This is in contrast to some other opioid peptides that show limited ability to cross the blood-brain barrier. [, , , ]

Q11: Have DMT-containing peptides demonstrated efficacy in preclinical models of pain?

A11: Yes, many DMT-containing opioid peptides, including [Dmt1]DALDA and lipo-endomorphin-1 derivatives, have shown potent antinociceptive effects in various animal models of pain, including acute pain models like the tail-flick and hot-plate tests, as well as chronic pain models like the chronic constriction injury model of neuropathic pain. [, , , ]

Q12: Are there any DMT-containing opioid peptides currently in clinical trials?

A12: While the provided research highlights the therapeutic potential of several DMT-containing opioid peptides, it doesn't mention any specific compounds being evaluated in clinical trials.

Q13: What is known about the toxicity and safety profile of DMT-containing peptides?

A13: Toxicity profiles vary depending on the specific peptide sequence. While some DMT-containing peptides, like [Dmt1]DALDA, have shown reduced respiratory depression compared to morphine in preclinical studies, a comprehensive safety assessment requires further investigation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)

![4-[2-(Carbamoylamino)ethyl]benzoic acid](/img/structure/B1461624.png)